molecular formula C13H9ClF3N5 B2883215 N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2883215
M. Wt: 327.69 g/mol
InChI Key: CMTZXCREJMUZHB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C13H9ClF3N5 and its molecular weight is 327.69 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a triazolopyrimidine core with a chlorophenyl substituent and a trifluoromethyl group. Its molecular formula is C13H9ClF3N5C_{13}H_9ClF_3N_5 and it is known by several synonyms including TCMDC-123826 . The presence of the trifluoromethyl group is particularly noteworthy as it often enhances the lipophilicity and biological activity of organic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidines. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival. Inhibition of these enzymes can lead to apoptosis in cancer cells .
  • Cell Cycle Arrest : Research indicates that triazolo derivatives can induce cell cycle arrest in the G2/M phase, effectively halting the proliferation of cancer cells. This has been observed in studies involving MCF-7 breast cancer cells .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of triazolo compounds can inhibit the growth of bacteria such as Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression, demonstrating favorable binding affinities that correlate with observed biological activities .
  • SAR Studies : Structure-activity relationship (SAR) analyses reveal that modifications to the triazolo core can significantly affect potency and selectivity against various biological targets. For instance, alterations in substituents on the phenyl ring can enhance or diminish activity against specific cancer cell lines .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study 1 : A study published in 2020 demonstrated that a related triazolo compound showed significant cytotoxicity against MCF-7 cells compared to standard treatments like cisplatin. The study highlighted the potential for developing new anticancer therapies based on this scaffold .
  • Study 2 : Another investigation focused on the antimicrobial properties of triazolo derivatives against Mycobacterium tuberculosis, showing promising results that warrant further exploration into their use as antitubercular agents .

Data Summary

Biological ActivityTargetMechanismObserved Effect
AnticancerMCF-7Enzyme Inhibition (HDAC)Induces apoptosis
AntimicrobialMycobacterium tuberculosisDisruption of cell wall synthesisInhibits growth
AntiviralVarious virusesInhibition of viral replicationReduces viral load

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N5/c1-7-6-10(19-9-4-2-8(14)3-5-9)22-12(18-7)20-11(21-22)13(15,16)17/h2-6,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTZXCREJMUZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-chloroaniline (0.355 g, 2.78 mmol) was added to a well-stirred absolute ethanol solution of 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (0.547 g, 2.32 mmol, 15-20 mL). After stirring for 6-8 hours at room temperature, the desired product crystallized and was then filtered. Subsequent purification using column chromatography gave the final product in 66% yield.
Quantity
0.355 g
Type
reactant
Reaction Step One
Quantity
17.5 (± 2.5) mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
66%

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